2-Chloro-4-(trifluorométhyl)pyridine

Vue d'ensemble

Description

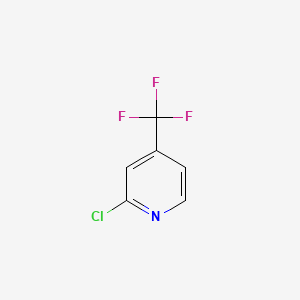

2-Chloro-4-(trifluoromethyl)pyridine is an organic compound with the molecular formula C6H3ClF3N. It is a derivative of pyridine, where the hydrogen atoms at positions 2 and 4 are replaced by a chlorine atom and a trifluoromethyl group, respectively. This compound is of significant interest due to its unique chemical properties and its applications in various fields, including pharmaceuticals, agrochemicals, and material sciences .

Applications De Recherche Scientifique

2-Chloro-4-(trifluoromethyl)pyridine has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

Medicine: It serves as an intermediate in the synthesis of various drug molecules, particularly those containing fluorine atoms, which are known to enhance the pharmacokinetic properties of drugs.

Mécanisme D'action

Target of Action

2-Chloro-4-(trifluoromethyl)pyridine is a synthetic compound that is primarily used in the synthesis of other complex molecules It’s known to be used in the synthesis of various compounds, suggesting that its targets could vary depending on the final product .

Mode of Action

The mode of action of 2-Chloro-4-(trifluoromethyl)pyridine is largely dependent on the chemical reactions it undergoes during the synthesis of other compounds . It can act as a reactant, undergoing various chemical transformations to form new compounds .

Result of Action

Its effects would likely depend on the specific compounds it helps synthesize .

Action Environment

The action of 2-Chloro-4-(trifluoromethyl)pyridine is influenced by various environmental factors. For instance, it should be stored in a dry place, kept tightly closed, and away from heat and sources of ignition . These precautions help maintain the compound’s stability and efficacy.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 2-Chloro-4-(trifluoromethyl)pyridine can be synthesized through several methods. One common approach involves the reaction of 2-chloro-4-iodopyridine with trifluoromethylating agents. The reaction typically occurs under mild conditions and may involve the use of catalysts to enhance the yield and selectivity .

Industrial Production Methods: In industrial settings, the production of 2-Chloro-4-(trifluoromethyl)pyridine often involves the chlorination of 4-(trifluoromethyl)pyridine. This process can be carried out in the presence of chlorinating agents such as thionyl chloride or phosphorus pentachloride. The reaction is typically conducted at elevated temperatures to ensure complete conversion .

Analyse Des Réactions Chimiques

Types of Reactions: 2-Chloro-4-(trifluoromethyl)pyridine undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.

Coupling Reactions: It can undergo coupling reactions with aryl or alkyl halides in the presence of palladium catalysts to form more complex structures.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium thiolate are commonly used under basic conditions.

Coupling Reactions: Palladium catalysts, such as palladium acetate, are used along with ligands like triphenylphosphine under inert atmospheres.

Major Products:

Nucleophilic Substitution: Products include substituted pyridines with various functional groups replacing the chlorine atom.

Coupling Reactions: Products are often biaryl or diaryl compounds with extended conjugation.

Comparaison Avec Des Composés Similaires

- 2-Bromo-4-(trifluoromethyl)pyridine

- 2-Chloro-5-(trifluoromethyl)pyridine

- 4-(Trifluoromethyl)pyridine

- 2-Chloro-4-(trifluoromethyl)pyrimidine

Comparison: 2-Chloro-4-(trifluoromethyl)pyridine is unique due to the presence of both a chlorine atom and a trifluoromethyl group on the pyridine ring. This combination imparts distinct electronic and steric properties, making it a valuable intermediate in organic synthesis. Compared to its analogs, it offers a balance of reactivity and stability, making it suitable for a wide range of chemical transformations .

Activité Biologique

2-Chloro-4-(trifluoromethyl)pyridine is a pyridine derivative that has garnered attention for its diverse biological activities and potential applications in medicinal chemistry. The compound's structural features, particularly the trifluoromethyl group, enhance its pharmacological properties, making it a subject of interest in various studies.

The molecular formula for 2-Chloro-4-(trifluoromethyl)pyridine is C6H3ClF3N, and its molecular weight is approximately 197.54 g/mol. The presence of the trifluoromethyl group (-CF3) significantly affects the compound's lipophilicity and electronic properties, which can enhance its interaction with biological targets.

Antimicrobial Activity

Research indicates that derivatives of trifluoromethylpyridine exhibit significant antimicrobial properties. A study reported that certain trifluoromethylpyridine amide derivatives demonstrated antibacterial activity against Xanthomonas oryzae (Xoo) and Ralstonia solanacearum, with effective concentrations (EC50) lower than those of traditional antibiotics like thiodiazole copper and bismerthiazol .

| Compound | EC50 (mg/L) against Xoo | EC50 (mg/L) against R. solanacearum |

|---|---|---|

| E1 | 40 | 18 |

| E3 | 9 | - |

| Thiodiazole copper | 53 | 39 |

| Bismerthiazol | 51 | 31 |

This table illustrates the comparative effectiveness of various compounds, highlighting the potential of trifluoromethylpyridine derivatives as alternatives to conventional treatments.

Inhibition of Bacterial Enzymes

Another significant finding involves the inhibition of bacterial enzymes critical for cell viability. Compounds derived from pyridine rings, including those containing the trifluoromethyl group, have been shown to inhibit Sfp-phosphopantetheinyl transferases (PPTases), which are essential for bacterial virulence . This inhibition occurs at submicromolar concentrations, indicating a strong potential for therapeutic applications without cytotoxic effects on human cells.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have revealed that the introduction of the trifluoromethyl group at specific positions on the pyridine ring can enhance biological activity. For example, modifications in the arylpiperazine moiety combined with pyridine derivatives have led to improved potency against various bacterial strains .

Case Studies and Research Findings

Several studies have explored the biological implications of 2-Chloro-4-(trifluoromethyl)pyridine:

- Antibacterial Efficacy : In vitro testing has demonstrated that this compound exhibits potent antimicrobial activity against methicillin-resistant Staphylococcus aureus (MRSA), suggesting its potential use in treating resistant bacterial infections .

- Chemical Genetic Studies : Investigations into resistance mechanisms in Escherichia coli have implicated efflux pumps as a significant factor in reduced susceptibility to these compounds, highlighting the need for further research into overcoming such resistance .

- Spectroscopic Analysis : A combined experimental and DFT analysis has provided insights into the molecular structure and behavior of 2-Chloro-4-(trifluoromethyl)pyridine, which aids in understanding its reactivity and interaction with biological systems .

Propriétés

IUPAC Name |

2-chloro-4-(trifluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3ClF3N/c7-5-3-4(1-2-11-5)6(8,9)10/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBNPVXZNWBWNEN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1C(F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3ClF3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70231203 | |

| Record name | 2-Chloro-4-trifluoromethylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70231203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81565-18-6 | |

| Record name | 2-Chloro-4-(trifluoromethyl)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=81565-18-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-4-trifluoromethylpyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081565186 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Chloro-4-trifluoromethylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70231203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the typical synthetic routes for 2-Chloro-4-(trifluoromethyl)pyridine?

A1: One common method for synthesizing 2-Chloro-4-(trifluoromethyl)pyridine is through a two-step hydrogenation process starting from 2-chloro-4-(trifluoromethyl)pyridine. [] This reaction typically involves the use of a catalyst and a solvent like isopropanol. [] Another synthesis route involves the use of 3-amino-2-chloro-4-trifluoromethyl pyridine and 2-chloro pyridin-3-yl methylalcohol as key intermediates. []

Q2: Has 2-Chloro-4-(trifluoromethyl)pyridine been investigated using computational chemistry methods?

A2: Yes, Density Functional Theory (DFT) calculations, specifically using the B3LYP and LSDA methods with the 6-311++G(d,p) basis set, have been employed to study the molecular structure and vibrational frequencies of 2-Chloro-4-(trifluoromethyl)pyridine. [, ] This computational approach has also been used to predict its Non-Linear Optical (NLO) behavior by determining the electric dipole moment and hyperpolarizability. [, ]

Q3: Are there any spectroscopic characterizations available for 2-Chloro-4-(trifluoromethyl)pyridine?

A3: Yes, researchers have utilized Fourier-transform Infrared (FT-IR) and Fourier-transform Raman (FT-Raman) spectroscopy to analyze the vibrational characteristics of 2-Chloro-4-(trifluoromethyl)pyridine. [, ] Additionally, ¹³C and ¹H NMR chemical shifts have been determined using the gauge-independent atomic orbital (GIAO) method. [, ]

Q4: What are the known applications of 2-Chloro-4-(trifluoromethyl)pyridine in organic synthesis?

A4: Research indicates that 2-Chloro-4-(trifluoromethyl)pyridine serves as a valuable building block in the synthesis of various compounds. Notably, it acts as a key starting material in the preparation of 4-(Trifluoromethyl)piperidine hydrochloride, achieved through a two-step hydrogenation reaction. [] Furthermore, it plays a significant role in the synthesis of fluorinated 1,5-dipyridodiazepin-2-ones and 1,5-dipyridodiazepines, investigated as potential antivirals against HIV. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.